1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene
Overview
Description
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, ethoxy, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene typically involves multiple steps, starting from a benzene derivative. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Addition of the bromine atom using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethoxylation: Introduction of the ethoxy group through an etherification reaction using ethanol and a strong acid catalyst
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where electrophiles replace one of the substituents on the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like chlorinating agents, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.
Reduction Products: The primary product of nitro group reduction is the corresponding aniline derivative.
Scientific Research Applications
1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents:
Electrophilic Aromatic Substitution: The electron-withdrawing nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Substitution: The bromine atom, being a good leaving group, facilitates nucleophilic attack, leading to substitution products.
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Bromo-1-fluoro-2-nitrobenzene: Differently substituted, leading to variations in reactivity and applications.
Uniqueness: 1-Bromo-4-ethoxy-3-fluoro-5-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
5-bromo-2-ethoxy-1-fluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHAELUXWMDXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.